Lipophilicity (LogP) Comparison: 5-Bromopyrazine-2-carbonitrile vs. Chloro and Fluoro Analogs
The lipophilicity of 5-bromopyrazine-2-carbonitrile, as indicated by consensus LogP (0.85) , is significantly higher than that of its chloro (LogP 0.71) and fluoro (LogP 0.49) counterparts. This enhanced lipophilicity is a direct consequence of the bromine substituent, which can improve membrane permeability and binding to hydrophobic pockets in biological targets [1].
| Evidence Dimension | Lipophilicity (Consensus LogP) |
|---|---|
| Target Compound Data | 0.85 (Consensus LogP) |
| Comparator Or Baseline | 5-Chloropyrazine-2-carbonitrile (0.71) and 5-Fluoropyrazine-2-carbonitrile (0.49) |
| Quantified Difference | +0.14 vs chloro; +0.36 vs fluoro |
| Conditions | In silico predictions (consensus of five methods for bromo; experimental/single method for chloro and fluoro) |
Why This Matters
Higher lipophilicity can translate to improved passive diffusion across biological membranes, making the bromo derivative a preferred starting point for hit-to-lead optimization when increased cellular uptake is desired.
- [1] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
